molecular formula C7H15NS B1426292 3-(Ethylsulfanyl)cyclopentan-1-amine CAS No. 1343646-44-5

3-(Ethylsulfanyl)cyclopentan-1-amine

Cat. No.: B1426292
CAS No.: 1343646-44-5
M. Wt: 145.27 g/mol
InChI Key: NSNGAXYXFQFJHD-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)cyclopentan-1-amine is a cyclopentane derivative featuring an ethylsulfanyl (C₂H₅S-) substituent at the 3-position and an amine group at the 1-position.

Properties

IUPAC Name

3-ethylsulfanylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c1-2-9-7-4-3-6(8)5-7/h6-7H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNGAXYXFQFJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfanyl)cyclopentan-1-amine typically involves the introduction of an ethylsulfanyl group to a cyclopentane ring followed by amination. One common method includes the reaction of cyclopentanone with ethyl mercaptan in the presence of a base to form 3-(ethylsulfanyl)cyclopentanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the ethylsulfanyl group or to modify the amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-ethylsulfanylated cyclopentanamine or modified amines.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

3-(Ethylsulfanyl)cyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)cyclopentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfanyl group can modulate the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(ethylsulfanyl)cyclopentan-1-amine with structurally related compounds, focusing on molecular structure, substituent effects, and physicochemical properties.

Cyclohexane vs. Cyclopentane Backbone

  • 3-(Ethylsulfanyl)cyclohexan-1-amine (CAS 1340433-68-2): Structure: Cyclohexane ring with ethylsulfanyl and amine groups.

Substituent Variations

  • 3-Ethynylcyclopentan-1-amine (CAS 1936547-13-5):

    • Structure : Cyclopentane with ethynyl (-C≡CH) substituent.
    • Molecular Formula : C₇H₁₁N.
    • Key Differences : The ethynyl group enhances π-electron density, enabling conjugation effects absent in the thioether-containing analog. This may influence binding affinity in biological systems .
  • 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine :

    • Structure : Cyclopentane with an oxadiazole heterocycle.
    • Key Differences : The oxadiazole ring introduces hydrogen-bonding capacity and rigidity, contrasting with the flexible thioether group. This structural feature is critical in drug design for target specificity .

Functional Group Modifications

  • N-Ethyl-2-[3-(methoxymethyl)pyrrolidin-1-yl]cyclopentan-1-amine :
    • Structure : Cyclopentane with a pyrrolidine-methoxymethyl substituent and N-ethylation.
    • Molecular Formula : C₁₃H₂₆N₂O.
    • Key Differences : The addition of a methoxymethyl-pyrrolidine group increases molecular weight (226.36 g/mol) and introduces polar oxygen atoms, enhancing solubility in aqueous media .

Data Tables

Table 1: Structural and Molecular Comparisons

Compound Name Backbone Substituent Molecular Formula Molecular Weight (g/mol) Key Feature
This compound Cyclopentane Ethylsulfanyl (-SC₂H₅) C₇H₁₅NS (inferred) ~145.27 (calculated) Thioether functionality
3-(Ethylsulfanyl)cyclohexan-1-amine Cyclohexane Ethylsulfanyl (-SC₂H₅) C₈H₁₇NS (inferred) ~159.30 (calculated) Increased ring size
3-Ethynylcyclopentan-1-amine Cyclopentane Ethynyl (-C≡CH) C₇H₁₁N 109.17 π-Electron-rich substituent
3-(3-Ethyl-oxadiazol-5-yl)cyclopentan-1-amine Cyclopentane Oxadiazole heterocycle Not provided Not provided Rigid heterocyclic scaffold
N-Ethyl-2-[3-(methoxymethyl)pyrrolidin-1-yl]cyclopentan-1-amine Cyclopentane Methoxymethyl-pyrrolidine C₁₃H₂₆N₂O 226.36 Enhanced polarity and solubility

Table 2: Key Structural Impacts on Properties

Substituent Type Electronic Effect Steric Effect Biological Relevance
Ethylsulfanyl (-SC₂H₅) Electron-donating (S atom) Moderate bulk Improved membrane permeability
Ethynyl (-C≡CH) Electron-withdrawing Low bulk Conjugation for fluorescence probes
Oxadiazole Mixed (N and O atoms) High rigidity Target-specific binding
Methoxymethyl-pyrrolidine Polar (O atom) High bulk Solubility enhancement

Research Findings and Limitations

  • Data Discrepancies : and contain conflicting molecular formulas (e.g., C₁₁H₈ClN₅O vs. C₆H₆BrClN₂), indicating possible mislabeling or database errors. These inconsistencies underscore the need for experimental validation .
  • Biological Potential: Compounds like 3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine () demonstrate the importance of heterocycles in drug discovery, though direct data on the target compound remains sparse .

Biological Activity

3-(Ethylsulfanyl)cyclopentan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H13NS
  • Molecular Weight : 145.25 g/mol

The presence of the ethylsulfanyl group in the cyclopentanamine structure is significant as it may influence the compound's reactivity and biological interactions.

The biological activity of this compound is believed to involve its interaction with various molecular targets, including neurotransmitter receptors and enzymes. These interactions can modulate physiological processes such as neurotransmission and cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

Neuropharmacological Effects :
The compound has been investigated for its potential in treating neurological disorders by modulating neurotransmitter systems. Studies suggest that it may influence dopaminergic signaling pathways, which are associated with mood regulation and cognitive function.

Antimicrobial Activity :
Similar compounds have demonstrated varying degrees of antimicrobial activity. For instance, derivatives with similar structures have shown significant inhibition against Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Data

CompoundMinimum Inhibitory Concentration (MIC) mg/mLTarget Bacteria
This compoundTBDS. aureus
Compound A0.0039S. aureus
Compound B0.025E. coli
Compound C0.100P. aeruginosa

Case Studies

Neurotransmitter Receptor Modulation :
In vitro studies have indicated that compounds similar to this compound can effectively bind to dopamine receptors. This binding influences dopaminergic signaling pathways, which are crucial for mood regulation and cognitive functions.

Antifungal Activity :
Research on piperidine derivatives has revealed potent antifungal properties against Candida albicans, with MIC values ranging from 3.125 to 100 mg/mL for effective compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Ethylsulfanyl)cyclopentan-1-amine
Reactant of Route 2
3-(Ethylsulfanyl)cyclopentan-1-amine

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